molecular formula C10H8ClN3O4 B7880283 N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide

Cat. No.: B7880283
M. Wt: 269.64 g/mol
InChI Key: UKIPRRKNWCKXAQ-UHFFFAOYSA-N
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Description

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

The synthesis of N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide typically involves the base-catalyzed cyclization of o-hydroxyphenylketoximes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process .

Chemical Reactions Analysis

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide can be compared with other benzoxazole derivatives such as:

    N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: This compound lacks the nitro group, which may result in different biological activities and reactivity.

    N-[3-(aminomethyl)-benzyl]acetamide:

The presence of the nitro group in this compound makes it unique and potentially more versatile in terms of its chemical and biological activities .

Properties

IUPAC Name

N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c1-5(15)12-6-2-7-8(4-11)13-18-10(7)9(3-6)14(16)17/h2-3H,4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIPRRKNWCKXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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